5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (5-EPETA) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.
Scientific Research Applications
Quantum Theory of Atoms-in-Molecules Analysis
- El-Emam et al. (2020) conducted a study where they synthesized and analyzed crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. Their research revealed insights into the orientation of amino groups and the nature of noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach (El-Emam et al., 2020).
Synthesis and Antimicrobial Activity
- Sah et al. (2014) explored the synthesis of formazans from a Mannich base derivative of a 1,3,4-thiadiazole compound, similar to 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, and evaluated its antimicrobial activity. This research provides insight into the potential biomedical applications of such compounds (Sah et al., 2014).
Synthesis and Chemical Characterization
- Maadadi et al. (2016) studied the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, providing insights into the chemical behavior of thiadiazole derivatives under different conditions. This research is relevant for understanding the chemical properties of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Maadadi et al., 2016).
Antiproliferative and Antimicrobial Properties
- Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, including antiproliferative and antimicrobial properties. This study can provide context for the potential biomedical applications of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Gür et al., 2020).
Corrosion Inhibition
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the corrosion inhibition performances of various thiadiazole derivatives. Their findings help understand the potential use of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in corrosion inhibition applications (Kaya et al., 2016).
Antitubercular Agents
- Ramprasad et al. (2015) designed phenothiazine and 1,3,4-thiadiazole hybrid derivatives to evaluate their inhibition activity against Mycobacterium tuberculosis. This research indicates the potential of thiadiazole derivatives in treating tuberculosis (Ramprasad et al., 2015).
Mechanism of Action
Target of Action
The compound “5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects
Mode of Action
Many thiadiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific information on the compound “5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine”, it’s hard to predict the exact biochemical pathways it might affect. Thiadiazole derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
Based on the known activities of other thiadiazole derivatives, it could potentially have antimicrobial, anti-inflammatory, or anticancer effects .
properties
IUPAC Name |
5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-9-3-5-10(6-4-9)16-8-7-11-14-15-12(13)17-11/h3-6H,2,7-8H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJQVRHKIAKIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589702 |
Source
|
Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
915924-25-3 |
Source
|
Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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